molecular formula C7H6BrNO3 B1281288 4-bromo-N,2-dihydroxybenzamide CAS No. 61799-79-9

4-bromo-N,2-dihydroxybenzamide

Cat. No. B1281288
CAS RN: 61799-79-9
M. Wt: 232.03 g/mol
InChI Key: PODSXAMKHIADTI-UHFFFAOYSA-N
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Description

4-Bromo-N,2-dihydroxybenzamide is a compound that has been the subject of various studies due to its interesting chemical and biological properties. While the provided papers do not directly discuss 4-bromo-N,2-dihydroxybenzamide, they do provide insights into related compounds that can help us understand the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related bromobenzamide derivatives has been reported in several studies. For instance, a novel hydrazone Schiff base compound was synthesized by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, indicating a method that could potentially be adapted for the synthesis of 4-bromo-N,2-dihydroxybenzamide . Additionally, the synthesis of a CCR5 antagonist involved the preparation of a bromo derivative using bromination reactions, which could be relevant to the synthesis of 4-bromo-N,2-dihydroxybenzamide .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of various bromobenzamide derivatives. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed, revealing two crystalline polymorphs in the monoclinic system . Similarly, the crystal structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was stabilized by various intramolecular and intermolecular interactions . These studies suggest that 4-bromo-N,2-dihydroxybenzamide may also exhibit interesting structural features that could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of bromobenzamide derivatives has been explored in the context of photosynthesis inhibition, where the inhibitory efficiency was found to depend on the compound's lipophilicity and the electronic properties of substituents . Another study reported the formation of a bromonium ylide as a key intermediate in the synthesis of 4-bromo-1,2-dihydroisoquinolines, which could be relevant to understanding the reactivity of 4-bromo-N,2-dihydroxybenzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzamide derivatives have been characterized through various spectroscopic methods. Vibrational spectroscopy, DFT calculations, and Hirshfeld analysis were used to study the properties of a hydrazone Schiff base compound . Additionally, the antibacterial properties of 4-bromobenzohydrazide derivatives were evaluated, and their structures were determined by spectroscopic methods . These studies provide a foundation for predicting the properties of 4-bromo-N,2-dihydroxybenzamide.

Scientific Research Applications

Synthesis and Biological Activity

A study conducted by Mehta (2013) in the field of organic chemistry synthesized compounds from 4-bromo-2-hydroxy benzoic acid hydrazide, including 4-bromo-N,2-dihydroxybenzamide derivatives. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential application of 4-bromo-N,2-dihydroxybenzamide in antimicrobial research (Mehta, 2013).

Crystallography and Molecular Interactions

Tothadi, Joseph, and Desiraju (2013) conducted research on the crystal structures of 4-bromobenzamide, a closely related compound, with dicarboxylic acids. This research provides insights into halogen interactions and the design of cocrystals, which are crucial for understanding the molecular interactions and crystal engineering of compounds like 4-bromo-N,2-dihydroxybenzamide (Tothadi, Joseph, & Desiraju, 2013).

Antidiabetic Effects

A compound structurally similar to 4-bromo-N,2-dihydroxybenzamide, named SN158, was investigated by Jung et al. (2017) for its antidiabetic effects through PPARα/γ dual activation. This study suggests the potential utility of related compounds in treating type 2 diabetes and associated metabolic disorders (Jung et al., 2017).

Pharmacokinetics and Bioavailability

Lücker et al. (1983) studied the pharmacokinetics and bioavailability of bromopride, which contains a similar bromobenzamide structure. This research provides foundational knowledge on the absorption and metabolism of bromobenzamide derivatives, relevant to understanding the pharmacokinetics of 4-bromo-N,2-dihydroxybenzamide (Lücker et al., 1983).

Antioxidant Potential

Li et al. (2012) isolated new bromophenol compounds, structurally related to 4-bromo-N,2-dihydroxybenzamide, from the marine red alga Rhodomela confervoides. These compounds displayed potent radical scavenging activity, suggesting the potential antioxidant applications of similar compounds (Li et al., 2012).

Metabolism and Environmental Impact

A study by McBride, Kenny, and Stalker (1986) focused on the metabolism of bromoxynil, which shares structural similarities with 4-bromo-N,2-dihydroxybenzamide. This research provides insights into the environmental impact and biodegradation of bromobenzamides (McBride, Kenny, & Stalker, 1986).

properties

IUPAC Name

4-bromo-N,2-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODSXAMKHIADTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495710
Record name 4-Bromo-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,2-dihydroxybenzamide

CAS RN

61799-79-9
Record name 4-Bromo-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 4-bromo-2-hydroxybenzoate (Intermediate 22) (0.7 g) in dioxan (5 ml) was added dropwise to a solution of hydroxylamine hydrochloride (0.32 g) and sodium hydroxide (0.42 g) in water (10 ml) then stirred at room temp. for 18 h. The dioxan was removed under vacuum and the residue was stirred with 2N hydrochloric acid to give a precipitate which was collected by filtration, washed with water and dried to give the title compound as an off-white solid (0.63 g).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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